Sialyllactose sodium salts can be synthesized through microbial fermentation processes or chemical methods. The microbial fermentation typically involves genetically modified strains of Escherichia coli, which produce these oligosaccharides from lactose or other carbohydrate substrates. The process includes several steps:
In chemical synthesis, methods such as the Koenigs-Knorr reaction are employed for the glycosylation of sialic acid with lactose derivatives, followed by purification steps to yield high-purity sialyllactose sodium salts .
The molecular formula for 3'-sialyllactose sodium salt is with a molecular weight of approximately 655.53 g/mol. The structure consists of a lactose backbone (composed of glucose and galactose) with a sialic acid moiety linked via an α-(2→3) or α-(2→6) glycosidic bond, depending on whether it is 3'-sialyllactose or 6'-sialyllactose .
The primary chemical reactions involving sialyllactose sodium salts include glycosylation reactions where sialic acid is added to lactose derivatives. These reactions can be catalyzed by enzymes or carried out chemically. Key steps in these reactions involve:
Sialyllactose sodium salts exert their biological effects primarily through interactions with sialic acid-binding immunoglobulin-type lectins (Siglecs) and selectins. These interactions are crucial for:
The mechanism involves binding to specific receptors on immune cells, influencing signaling pathways that regulate inflammation and immune responses.
Relevant data indicate that both forms of sialyllactose are stable at room temperature but should be stored away from moisture to maintain integrity .
Sialyllactose sodium salts have diverse applications in scientific research and biotechnology:
Their ability to mimic natural HMOs makes them valuable tools for understanding complex biological processes related to health and disease.
Sialyllactose (SL) biosynthesis in engineered E. coli relies on reconstituting human milk oligosaccharide (HMO) pathways through heterologous gene expression. The core pathway involves two precursors: cytidine monophosphate N-acetylneuraminic acid (CMP-Neu5Ac) and lactose. Neu5Ac is synthesized from N-acetylglucosamine (GlcNAc) via three enzymatic routes: (1) The NeuC pathway, where UDP-GlcNAc is converted to ManNAc by UDP-GlcNAc 2-epimerase; (2) The NanE pathway, involving isomerization of GlcNAc-6-phosphate to ManNAc-6-phosphate; and (3) The AGE pathway, utilizing GlcNAc 2-epimerase [4] [9]. ManNAc is then converted to Neu5Ac by NeuB synthase. CMP-Neu5Ac synthetase (NeuA) activates Neu5Ac to CMP-Neu5Ac, the donor substrate for sialyltransferases (SiaTs).
α2,3-Sialyltransferases (α2,3-SiaTs) catalyze the linkage of Neu5Ac to the galactose residue of lactose via α2,3-glycosidic bonds. Key SiaTs include:
Genomic integration of neuBCA (from Campylobacter jejuni) and SiaT genes into E. coli BL21(DE3)ΔlacZ enables de novo 3′-SL production. Disruption of Neu5Ac catabolism genes (nanA, nanK, nanT) minimizes precursor loss, increasing titers 4-fold [2] [4].
Table 1: Key Sialyltransferases for 3′-SL Biosynthesis
Sialyltransferase | Source Organism | Activity (U/mg) | 3′-SL Yield (g/L) |
---|---|---|---|
NST | Neisseria meningitidis | 0.85 | 23.1 |
Ps224 | Photobacterium sp. | 1.12 | 18.7 |
BtST1 (engineered) | Bibersteinia trehalosi | 2.30 | 32.1 |
Vs16 | Vibrio sp. | 0.92 | 15.3 |
Optimizing SiaT activity requires balancing precursor flux and enzyme kinetics. Critical strategies include:
Competitive Pathway Knockout: Deleting nanA (sialic acid aldolase), nanK (N-acetylmannosamine kinase), and nanT (sialic acid transporter) in E. coli BL21star(DE3)ΔlacZ redirects carbon toward CMP-Neu5Ac, increasing 3′-SL yield by 300% [4] [9].
Modular Metabolic Optimization: The MSU module enhances UDP-GlcNAc synthesis by overexpressing glmS (glucosamine synthase), glmM (phosphoglucosamine mutase), and glmU (UDP-GlcNAc pyrophosphorylase). This elevates intracellular UDP-GlcNAc pools by 8.5-fold, directly fueling Neu5Ac production [4].
Cofactor Engineering: Regenerating cytidine triphosphate (CTP) is achieved by overexpressing cmk (cytidylate kinase) and integrating a CTP synthetase feedback-resistant mutant (pyrG^). This boosts CMP-Neu5Availability by 200%, alleviating a key bottleneck [4] [6].
SiaT Protein Engineering: Structure-guided mutagenesis of NST using the Hot-Spot Wizard 3.1 server identified residues A235 and A366. The mutant A235M/A366G improved catalytic efficiency (k~cat~/K~M~) by 4.2-fold, elevating extracellular 3′-SL to 32.1 g/L [9].
Table 2: Metabolic Engineering Strategies and Outcomes
Strategy | Target | Modification | Yield Improvement |
---|---|---|---|
Gene Knockout | nanA, nanK, nanT | Disruption of catabolic pathways | 300% vs. wild-type |
Cofactor Regeneration | cmk, pyrG^ | Enhanced CTP supply | 200% CMP-Neu5Ac |
Promoter Engineering | glmS, glmM, glmU | T7 promoter replacement | 8.5× UDP-GlcNAc |
SiaT Mutagenesis | NST A235M/A366G | Improved substrate affinity | 4.2× k~cat~/K~M~ |
Fed-batch fermentation in bioreactors maximizes 3′-SL titers through dynamic control of nutrients and oxygen. Key parameters include:
Carbon Source Feeding: Glycerol and lactose are supplied via exponential feeding to maintain residual concentrations at 5–10 g/L and 15–20 g/L, respectively. This prevents acetate accumulation while supporting precursor supply [4] [9].
Oxygen Transfer Rate: Maintaining dissolved oxygen (DO) at 30% via cascaded agitation (500–1,000 rpm) maximizes cell density (OD~600~ > 150) and 3′-SL productivity. Oxygen limitation reduces sialylation efficiency by 60% [6].
Transporter Engineering: Screening endogenous transporters identified setA and ycjV as effective 3′-SL exporters. Overexpressing setA increased extracellular 3′-SL to 56.8 g/L in a 5-L bioreactor, reducing intracellular accumulation [4].
Byproduct Reduction: Strain EZAKH41 (expressing engineered BtST1) reduced unknown byproducts by 87% during fed-batch fermentation, simplifying downstream purification [9].
Table 3: Bioreactor Performance for 3′-SL Production
Strain | Bioreactor Scale (L) | Titer (g/L) | Yield (g/g lactose) | Key Optimization |
---|---|---|---|---|
ES2 | 5 | 23.1 | 0.38 | nanA/nanK knockout |
BL21(DE3)ΔMST | 3 | 44.2 | 0.49 | MSU module + CTP regeneration |
EZAKBEP | 5 | 56.8 | 0.62 | setA overexpression |
EZAKH41 | 5 | 32.1 | 0.41 | BtST1 mutagenesis |
Microbial Synthesis leverages engineered bacteria for de novo 3′-SL production from low-cost substrates (glycerol, glucose). Advantages include:
Limitations include metabolic complexity and byproduct formation (e.g., acetate, unsialylated lactose), requiring multi-step purification.
Chemoenzymatic Synthesis employs isolated enzymes for stepwise sialylation:
This approach yields <5 g/L 3′-SL and is constrained by enzyme instability and cofactor costs. It is preferable for small-scale, high-value applications (e.g., therapeutic antibodies) but noncompetitive for bulk HMO production [3] [10].
Table 4: Synthesis Method Comparison
Parameter | Microbial Synthesis | Chemoenzymatic Synthesis |
---|---|---|
Titer | 23.1–56.8 g/L | 0.1–5 g/L |
Scalability | Industrial (≥10,000 L) | Lab-scale (≤100 L) |
Byproducts | Acetate, lactose | None |
Regioselectivity | High (α2,3-specific) | Tunable via enzyme engineering |
Cost | $50–100/kg | $500–800/kg |
Compounds Mentioned
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7